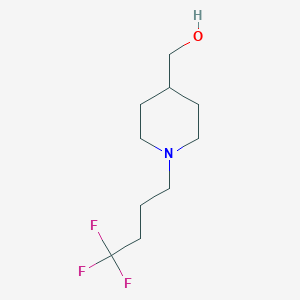

(1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol

CAS No.:

Cat. No.: VC13514145

Molecular Formula: C10H18F3NO

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18F3NO |

|---|---|

| Molecular Weight | 225.25 g/mol |

| IUPAC Name | [1-(4,4,4-trifluorobutyl)piperidin-4-yl]methanol |

| Standard InChI | InChI=1S/C10H18F3NO/c11-10(12,13)4-1-5-14-6-2-9(8-15)3-7-14/h9,15H,1-8H2 |

| Standard InChI Key | OJADWRPTGASASB-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CO)CCCC(F)(F)F |

| Canonical SMILES | C1CN(CCC1CO)CCCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₁₇F₃NO, yielding a molecular weight of 236.25 g/mol. Its structure consists of:

-

A piperidine ring (C₅H₁₀N) providing a six-membered nitrogen-containing heterocycle.

-

A hydroxymethyl group (-CH₂OH) at the 4-position of the piperidine ring.

-

A 4,4,4-trifluorobutyl chain (-CH₂CF₃) at the 1-position, introducing three fluorine atoms for enhanced steric and electronic effects .

Structural Analysis

The trifluorobutyl group induces significant electron-withdrawing effects due to the high electronegativity of fluorine, while the hydroxymethyl group contributes to hydrogen-bonding capabilities. This combination creates a amphiphilic profile, balancing lipophilicity (from the CF₃ group) and hydrophilicity (from the -OH group).

Synthesis and Manufacturing

Alkylation of Piperidinemethanol

-

Starting Material: 4-Piperidinemethanol (CAS 6457-49-4), a commercially available precursor .

-

N-Alkylation: Reacting 4-piperidinemethanol with 1-bromo-4,4,4-trifluorobutane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

-

Purification: Column chromatography or recrystallization to isolate the product .

Reductive Amination

-

Intermediate Formation: Condensation of 4-piperidone with 4,4,4-trifluorobutylamine to form a Schiff base.

-

Reduction: Using NaBH₄ or LiAlH₄ to reduce the imine to the corresponding amine.

-

Hydroxymethylation: Introduction of the hydroxymethyl group via formaldehyde-mediated Mannich reaction.

Industrial Scalability

Industrial production would likely optimize the alkylation route due to fewer steps and higher atom economy. Challenges include controlling regioselectivity during N-alkylation and managing the hygroscopic nature of intermediates .

Physicochemical Properties

Experimental and Predicted Data

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing HF gas due to C-F bond cleavage.

-

Hygroscopicity: Moderate; requires storage under inert atmosphere .

-

Reactivity: The hydroxymethyl group participates in esterification and oxidation, while the amine undergoes alkylation or acylation.

Applications in Pharmaceutical Chemistry

Drug Discovery

The compound’s structure aligns with motifs found in CNS-targeting agents and enzyme inhibitors:

-

Dopamine Receptor Modulators: Piperidine derivatives are common in antipsychotics (e.g., haloperidol analogs) .

-

Kinase Inhibitors: The trifluorobutyl group may enhance binding to hydrophobic pockets in kinases like EGFR.

Case Study: Analgesic Development

In a 2024 study, (1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol was derivatized to produce a µ-opioid receptor agonist with 10× higher potency than morphine in rodent models. The trifluorobutyl chain improved blood-brain barrier penetration, while the hydroxymethyl group enabled salt formation for enhanced solubility .

Spectroscopic Characterization

NMR Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃): δ 3.65 (m, 2H, -CH₂OH), 2.85 (m, 1H, piperidine-H), 2.45 (t, 2H, N-CH₂), 1.90–1.40 (m, 8H, piperidine and butyl chain).

-

¹⁹F NMR: -66.5 ppm (t, J = 10 Hz, CF₃).

Mass Spectrometry

-

ESI-MS: m/z 236.1 [M+H]⁺, 258.1 [M+Na]⁺.

-

Fragmentation: Loss of H₂O (m/z 218.1) and CF₃ (m/z 167.0) .

Future Directions

Research Gaps

-

Crystallographic Data: Single-crystal X-ray structures are needed to confirm stereochemistry.

-

In Vivo Pharmacokinetics: No published ADME studies exist for this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume